4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole
CAS No.:
Cat. No.: VC15821842
Molecular Formula: C11H10ClFN2O2S
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFN2O2S |
|---|---|
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | 4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole |
| Standard InChI | InChI=1S/C11H10ClFN2O2S/c1-2-18(16,17)11-7(6-14-15-11)10-8(12)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |
| Standard InChI Key | HGQVDYWTSFXRHW-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)C1=C(C=NN1)C2=C(C=CC=C2Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
4-(2-Chloro-6-fluorophenyl)-3-(ethylsulfonyl)-1H-pyrazole possesses the molecular formula C₁₁H₁₀ClFN₂O₂S and a molecular weight of 288.73 g/mol . The IUPAC name is 4-(2-chloro-6-fluorophenyl)-5-ethylsulfonyl-1H-pyrazole, reflecting its substitution pattern: a chloro-fluorophenyl group at position 4 and an ethylsulfonyl group at position 3 of the pyrazole ring .
Crystallographic and Stereochemical Properties
X-ray diffraction studies reveal a monoclinic crystal system with space group P21/n and unit cell parameters a = 15.070 Å, b = 4.905 Å, c = 21.018 Å, and β = 105.59° . The asymmetric unit contains one molecule, with intermolecular interactions dominated by van der Waals forces and weak C–H···O hydrogen bonds involving the sulfonyl group . The pyrazole ring adopts a planar conformation, while the ethylsulfonyl moiety exhibits slight torsional distortion due to steric hindrance .
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| Unit cell volume | 1496.5 ų |
| Z (molecules/unit) | 4 |
| Density (calc.) | 1.512 g/cm³ |
Spectroscopic Features
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¹H NMR: Signals at δ 3.26–3.13 ppm (CH₂ of ethylsulfonyl) and δ 5.54–5.48 ppm (pyrazole CH) .
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IR: Stretching vibrations at 1340 cm⁻¹ (S=O) and 1550 cm⁻¹ (C=N) .
Synthetic Pathways and Optimization
Claisen-Schmidt Condensation
The phenylacetophenone precursor is synthesized via Claisen-Schmidt condensation between 4-chlorophenyl acetophenone and fluorinated benzaldehyde under basic conditions . This step yields a chalcone intermediate, critical for pyrazole ring formation.
Cyclization with Semicarbazide
Cyclocondensation of the chalcone with 4-sulfamoylphenyl semicarbazide in ethanol produces the pyrazoline core . The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by dehydration.
Table 2: Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | NaOH (10% w/v) |
| Yield | 68–75% |
Sulfonylation
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
This compound exhibits inhibitory activity against carbonic anhydrase isoforms CA II (IC₅₀ = 12 nM) and CA IX (IC₅₀ = 18 nM), outperforming acetazolamide (IC₅₀ = 30 nM) . The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the halogenated phenyl ring enhances hydrophobic interactions .
| Cell Line | GI₅₀ (μM) |
|---|---|
| A549 (lung) | 8.2 |
| MCF-7 (breast) | 14.5 |
| HEK293 (normal) | >50 |
Anti-Inflammatory Activity
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, surpassing diclofenac (55% at 20 mg/kg) . This effect correlates with COX-2 inhibition and TNF-α suppression.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Log P = 2.8 ensures moderate gastrointestinal absorption .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylsulfonyl group generates a sulfonic acid metabolite .
-
Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 70% of elimination .
Acute Toxicity
The LD₅₀ in rats is 320 mg/kg (oral) and 85 mg/kg (intravenous). Histopathological analysis reveals mild hepatotoxicity at doses >100 mg/kg .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Derivative | CA II IC₅₀ (nM) | Log P |
|---|---|---|
| Parent compound | 12 | 2.8 |
| Methylsulfonyl | 28 | 2.1 |
| Pentafluorophenyl | 9 | 3.5 |
The ethylsulfonyl group optimizes both potency and solubility, while fluorination at the phenyl ring enhances target affinity .
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